Sodium isothiazole-5-sulfinate
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Overview
Description
Sodium isothiazole-5-sulfinate is a chemical compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isothiazole-5-sulfinate typically involves the cyclization of alkynyl oxime ethers using sodium sulfide as a sulfur source. This reaction is carried out under base-promoted conditions, offering excellent functional group tolerance . Another method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of metal-catalyzed approaches, such as Rh(I)-catalyzed transannulation, has also been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium isothiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can yield sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted isothiazole derivatives .
Scientific Research Applications
Sodium isothiazole-5-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium isothiazole-5-sulfinate involves its interaction with various molecular targets and pathways. It can act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. These interactions often lead to the formation of stable organosulfur compounds, which can modulate biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement, offering distinct chemical properties.
Uniqueness: Sodium isothiazole-5-sulfinate is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C3H2NNaO2S2 |
---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
sodium;1,2-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-2-4-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
HMAURMBDTLMZMU-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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